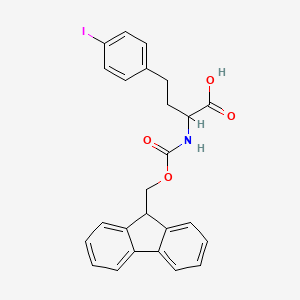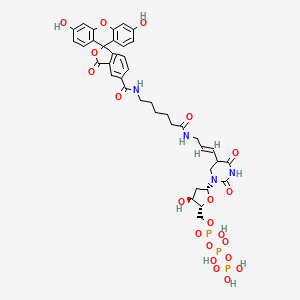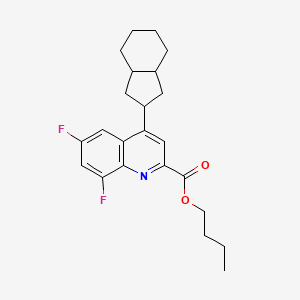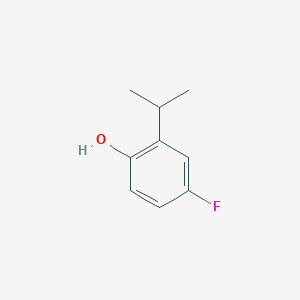
4-Fluoro-2-(propan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-fluoro-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-2-nitrophenol, followed by reduction of the nitro group to an amino group and subsequent diazotization and hydrolysis to yield the desired phenol derivative.
Another method involves the Friedel-Crafts alkylation of 4-fluorophenol with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the isopropyl group at the ortho position.
Industrial Production Methods
Industrial production of Phenol, 4-fluoro-2-(1-methylethyl)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Phenol, 4-fluoro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro, sulfonyl, or halogenated phenol derivatives.
科学研究应用
Phenol, 4-fluoro-2-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Phenol, 4-fluoro-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and activity. The isopropyl group can provide steric hindrance, affecting the compound’s binding affinity to specific targets.
相似化合物的比较
Phenol, 4-fluoro-2-(1-methylethyl)- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the fluorine and isopropyl substituents.
4-Fluorophenol: Similar to the target compound but lacks the isopropyl group.
2-Isopropylphenol: Similar to the target compound but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine and isopropyl groups in Phenol, 4-fluoro-2-(1-methylethyl)- imparts unique chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other phenol derivatives.
属性
CAS 编号 |
769-48-2 |
|---|---|
分子式 |
C9H11FO |
分子量 |
154.18 g/mol |
IUPAC 名称 |
4-fluoro-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 |
InChI 键 |
RUMKXAAHHYYUCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


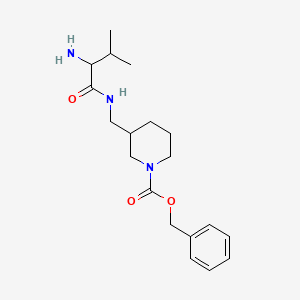
![(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
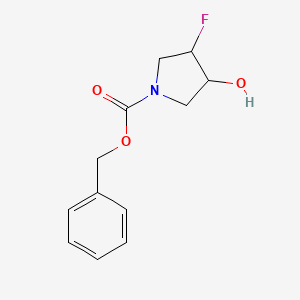
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
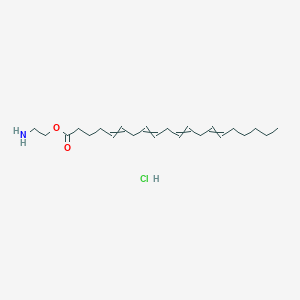
![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)
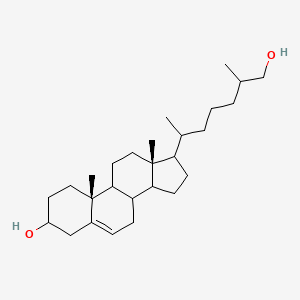
![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)
